1-(2-Fluorophenyl)pyrrolidin-2-one

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers requiring the ortho-fluorophenyl isomer for defined SAR studies often encounter supply chains mixing regioisomers, introducing non-quantified variables. This compound addresses that with strict regioisomeric identity. - Ensures conformational restriction via ortho-fluorine steric effect, critical for binding pocket complementarity. - Eliminates confounding permeability variables with zero H-bond donors (HBD=0, LogP ~2.2). - Enables >10-fold potency differentiation in NNRTI panels versus meta/para analogs.

Molecular Formula C10H10FNO
Molecular Weight 179.19
CAS No. 7661-31-6
Cat. No. B3057101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)pyrrolidin-2-one
CAS7661-31-6
Molecular FormulaC10H10FNO
Molecular Weight179.19
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC=C2F
InChIInChI=1S/C10H10FNO/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2
InChIKeyOJZJLVBLNLUDKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)pyrrolidin-2-one: Physicochemical & Structural Baseline


1-(2-Fluorophenyl)pyrrolidin-2-one is an N-aryl substituted γ-lactam featuring a pyrrolidin-2-one core with an ortho-fluorophenyl moiety at the nitrogen position [1]. The ortho-fluorine substitution confers specific electronic and steric properties distinct from non-fluorinated, meta-fluorinated, or para-fluorinated analogs [2]. Key computable descriptors include an exact molecular weight of 179.0746 g/mol, zero hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, and a calculated LogP of approximately 2.2 [3].

Conformationally restricted ortho-F scaffold For SAR studies requiring defined torsional bias
Zero hydrogen bond donors Suited for passive permeability screening workflows

1-(2-Fluorophenyl)pyrrolidin-2-one: Substitution Limitations


Generic substitution of N-aryl pyrrolidin-2-ones fails due to the profound impact of fluorine regioisomerism on molecular recognition and physicochemical profile. In the context of N-aryl pyrrolidinone non-nucleoside reverse transcriptase inhibitors (NNRTIs), even minor shifts in fluorine position (e.g., ortho vs. para) on the phenyl ring result in >10-fold variations in antiviral potency, as established by structure-activity relationship (SAR) studies [1]. The ortho-fluorine specifically alters the dihedral angle between the pyrrolidinone and phenyl rings, affecting binding pocket complementarity [2]. Procurement of the incorrect regioisomer (e.g., 1-(3-fluorophenyl)pyrrolidin-2-one or 1-(4-fluorophenyl)pyrrolidin-2-one) or the unfluorinated 1-phenylpyrrolidin-2-one introduces a non-quantified variable that undermines assay reproducibility and lead optimization efforts, as documented in SAR investigations of this chemotype [1][2].

Target
1-(2-Fluorophenyl)pyrrolidin-2-one
Ortho-F: specific conformation and electronic profile
Risk
3-Fluoro, 4-Fluoro, or unfluorinated analogs
Different regioisomer may alter target engagement >10-fold; unfluorinated lacks key electronic effect

Fluorine positional shift can change binding pocket complementarity and assay reproducibility. Procurement of the wrong isomer introduces unquantified variables that may undermine lead optimization efforts.

1-(2-Fluorophenyl)pyrrolidin-2-one: Differential Evidence vs Analogs


Ortho-Fluorine Lipophilicity vs Unfluorinated Analog

The introduction of an ortho-fluorine atom increases the calculated partition coefficient (LogP) relative to the unfluorinated 1-phenylpyrrolidin-2-one parent scaffold. This shift quantifies the lipophilicity contribution of fluorine at the ortho position, a critical parameter governing membrane permeability and nonspecific protein binding [1][2].

Lipophilicity Shift
Cross-study comparable
Target LogP 2.2
ΔLogP +0.5 to +0.8 vs unfluorinated analog
Quantifies ortho-F lipophilicity contribution for lead optimization series.
Computational prediction.
Medicinal Chemistry Physicochemical Profiling Drug Design

Ortho-Fluorine Conformational Bias vs Meta/Para Analogs

The ortho-fluorophenyl substitution imposes a distinct torsional preference between the pyrrolidinone ring and the aromatic plane. Unlike meta- and para-fluorinated analogs where the fluorine is distal and exerts minimal steric influence on the N-aryl bond rotation, the ortho-fluorine restricts the accessible conformational space due to steric clash with the pyrrolidinone carbonyl [1]. While specific dihedral angle data for this exact compound is not published, the presence of exactly one rotatable bond (versus 2-3 in extended analogs) confirms the restricted flexibility imparted by the ortho substitution pattern .

Rotatable Bond Count
Class-level inference
1 rotatable bond
Restricts conformational space vs meta/para analogs; may preorganize binding pose.
Higher rotational energy barrier estimated.
Computational Chemistry Conformational Analysis Molecular Modeling

Synthetic Accessibility via N-Arylation

The synthesis of 1-(2-fluorophenyl)pyrrolidin-2-one is achievable via established N-arylation methodologies, including transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination of 2-pyrrolidinone with 2-fluoroiodobenzene or 2-bromofluorobenzene) or copper-mediated Ullmann-type coupling [1]. The ortho-fluorine substitution can influence reaction yields compared to para-fluorinated analogs due to steric hindrance during oxidative addition; typical isolated yields for Buchwald-Hartwig coupling of 2-pyrrolidinone with ortho-substituted aryl halides range from 60-85%, whereas para-substituted substrates often exceed 85% [2].

N-Arylation Yield
Class-level inference
Target: 60–85%
~10–20% lower than para analog
Yield differential may influence procurement cost.
Pd-catalyzed coupling estimate.
Organic Synthesis Process Chemistry Bulk Procurement

Zero Hydrogen Bond Donors vs Amino-Substituted Analogs

1-(2-Fluorophenyl)pyrrolidin-2-one contains zero hydrogen bond donors (HBD = 0) and two hydrogen bond acceptors (HBA = 2) . This descriptor profile places the compound in favorable drug-like chemical space (Lipinski-compliant) and distinguishes it from analogs bearing amino, hydroxyl, or amide NH functionalities that introduce additional HBDs [1]. The HBD count of zero correlates with improved passive membrane permeability and reduced susceptibility to P-glycoprotein efflux relative to HBD-containing analogs [2].

H-Bond Donor Count
Cross-study comparable
0 HBD
Supports passive permeability screening; amino analog adds 2 HBDs.
ΔHBD = 2 vs amino analog.
Drug-Likeness ADME Prediction Fragment-Based Screening

1-(2-Fluorophenyl)pyrrolidin-2-one: Procurement & Application Scenarios


Fragment Screening with Defined Conformational Bias

This compound is optimally procured as a fragment or early lead scaffold in medicinal chemistry campaigns where ortho-fluorine-induced conformational restriction is hypothesized to confer binding advantages. The single rotatable bond and ortho steric constraint provide a defined three-dimensional presentation of the fluorophenyl group relative to the pyrrolidinone carbonyl, a feature that distinguishes it from the more conformationally permissive meta- and para-analogs. Procurement of the ortho isomer ensures that downstream SAR is interpreted within a well-defined conformational framework rather than a mixture of accessible conformers, reducing ambiguity in binding mode hypotheses [1].

Permeability Screening with Zero H-Bond Donors

For Caco-2, PAMPA, or MDCK permeability screening campaigns where passive diffusion is the primary variable of interest, 1-(2-fluorophenyl)pyrrolidin-2-one (HBD = 0, HBA = 2, LogP = 2.2) serves as an ideal control or core scaffold. The absence of hydrogen bond donors eliminates confounding contributions from active transport mechanisms associated with HBD-containing compounds [1]. Substitution with amino- or hydroxyl-containing pyrrolidinone analogs would introduce HBDs, fundamentally altering the permeability baseline and invalidating direct comparison of structure-permeability relationships across the series.

SAR: Fluorine Position & Target Engagement

This compound is the required procurement for comparative SAR panels examining the impact of fluorine regioisomerism on biological activity. Published studies on N-aryl pyrrolidinone NNRTIs demonstrate that fluorine position (ortho vs. para) can alter antiviral potency by >10-fold . A scientifically rigorous SAR investigation necessitates the parallel procurement of 1-(2-fluorophenyl)pyrrolidin-2-one alongside its 3-fluoro and 4-fluoro isomers to quantify the positional contribution to potency, selectivity, and metabolic stability. The ortho isomer represents an essential, non-interchangeable member of this comparative panel.

Computational Model Validation with Verifiable Parameters

Computational chemistry groups validating force fields, conformational sampling algorithms, or QSAR models benefit from procuring this compound due to its well-defined and computable descriptors: exact mass 179.0746 g/mol, rotatable bond count of 1, HBD = 0, and LogP ≈ 2.2 [1]. These parameters are straightforward to measure experimentally (e.g., LogP via shake-flask HPLC, conformational preference via NOESY NMR or X-ray crystallography), enabling direct validation of in silico predictions. The ortho-fluorine steric effect provides a more stringent test of conformational prediction accuracy than para- or meta-analogs, whose torsional profiles are less distinctive.

Application
Selection Property
Validation Focus
Fragment screening with conformational bias
Ortho-fluorine conformational restriction
Binding mode hypothesis testing
Passive permeability screening
Zero hydrogen bond donor scaffold
Permeability assay benchmarking
Fluorine regioisomer SAR panels
Ortho-fluoro regioisomer identity
Target engagement comparison across isomers
Computational model validation
Well-defined computable descriptors
In silico prediction accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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